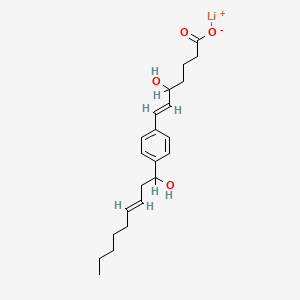

(Rac)-SC-45694

Description

Propriétés

IUPAC Name |

lithium;(E)-5-hydroxy-7-[4-[(E)-1-hydroxynon-3-enyl]phenyl]hept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4.Li/c1-2-3-4-5-6-7-10-21(24)19-15-12-18(13-16-19)14-17-20(23)9-8-11-22(25)26;/h6-7,12-17,20-21,23-24H,2-5,8-11H2,1H3,(H,25,26);/q;+1/p-1/b7-6+,17-14+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGYGADKVYHWBW-FKRNLGTASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCC=CCC(C1=CC=C(C=C1)C=CC(CCCC(=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCC/C=C/CC(C1=CC=C(C=C1)/C=C/C(CCCC(=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120772-66-9 | |

| Record name | SC 45694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120772669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unraveling the Enigma of (Rac)-SC-45694: A Search for a Mechanism of Action

Despite a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding a compound designated as "(Rac)-SC-45694." This suggests that the compound may be an internal research and development code that has not been disclosed in the public domain, a misnomer, or a compound that has not progressed to a stage where its details are publicly available.

Our investigation to elucidate the mechanism of action, compile quantitative data, and detail experimental protocols for "this compound" involved a multi-pronged search strategy. Queries were launched using the specific identifier and its potential variations, including "SC-45694," and in conjunction with terms like "mechanism of action," "pharmacology," "inhibitor," and potential originating company names such as "Searle" and "Signal Pharmaceuticals."

The search yielded general results related to the field of pharmacology, including:

-

Information on pharmaceutical companies, notably Signal Pharmaceuticals, which was acquired by Celgene.

-

Academic and research institutions, such as the University of South Carolina.

-

Commercial listings for various chemical inhibitors, none of which were identified as SC-45694. For instance, a compound with a similar naming convention, SC-514, was identified as an IKK-2 inhibitor[1].

-

General directories for clinical trials and medical professionals.

The prefix "(Rac)" in the query suggests that the compound is a racemic mixture, a common state for chiral molecules in early-stage drug discovery. However, without further structural or biological information, this detail does not facilitate the identification of its mechanism of action.

Due to the absence of any specific data on "this compound," it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including the summarization of quantitative data into tables, detailing of experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows, cannot be met.

It is plausible that information on "this compound" exists within internal, proprietary databases of a pharmaceutical or biotechnology company. Should this compound be of significant interest, further investigation would require access to such confidential information. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development records if available.

References

Unraveling the Enigma of (Rac)-SC-45694: A Search for a Mechanism of Action

Despite a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding a compound designated as "(Rac)-SC-45694." This suggests that the compound may be an internal research and development code that has not been disclosed in the public domain, a misnomer, or a compound that has not progressed to a stage where its details are publicly available.

Our investigation to elucidate the mechanism of action, compile quantitative data, and detail experimental protocols for "this compound" involved a multi-pronged search strategy. Queries were launched using the specific identifier and its potential variations, including "SC-45694," and in conjunction with terms like "mechanism of action," "pharmacology," "inhibitor," and potential originating company names such as "Searle" and "Signal Pharmaceuticals."

The search yielded general results related to the field of pharmacology, including:

-

Information on pharmaceutical companies, notably Signal Pharmaceuticals, which was acquired by Celgene.

-

Academic and research institutions, such as the University of South Carolina.

-

Commercial listings for various chemical inhibitors, none of which were identified as SC-45694. For instance, a compound with a similar naming convention, SC-514, was identified as an IKK-2 inhibitor[1].

-

General directories for clinical trials and medical professionals.

The prefix "(Rac)" in the query suggests that the compound is a racemic mixture, a common state for chiral molecules in early-stage drug discovery. However, without further structural or biological information, this detail does not facilitate the identification of its mechanism of action.

Due to the absence of any specific data on "this compound," it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including the summarization of quantitative data into tables, detailing of experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows, cannot be met.

It is plausible that information on "this compound" exists within internal, proprietary databases of a pharmaceutical or biotechnology company. Should this compound be of significant interest, further investigation would require access to such confidential information. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development records if available.

References

(Rac)-SC-45694: A Technical Guide to its LTB4 Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological activity of (Rac)-SC-45694 at the leukotriene B4 (LTB4) receptor. This compound, chemically identified as 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a conformationally restricted analog of LTB4. This document summarizes its dualistic agonist and antagonist activities, presents detailed experimental protocols for assessing these functions, and illustrates the core signaling pathways involved.

Core Compound Activity

This compound exhibits a unique profile, acting as a specific, full agonist for LTB4-mediated neutrophil chemotaxis while simultaneously serving as a potent antagonist against LTB4-induced neutrophil degranulation. This suggests that SC-45694 may be a valuable tool for dissecting the distinct signaling pathways downstream of LTB4 receptor activation that mediate these two separate cellular functions.

Data Presentation

The quantitative pharmacological data for this compound's interaction with the LTB4 receptor system in human neutrophils is summarized below.

| Parameter | Assay Type | Value | Target | Notes |

| Binding Affinity (KD) | [3H]LTB4 Competitive Binding | 0.76 µM | High-affinity LTB4 Receptors | Very weak inhibitor of [3H]fMLP binding (KD > 83 µM), indicating specificity for the LTB4 receptor.[1] |

| Agonist Potency (EC50) | Neutrophil Chemotaxis | ~1 µM | LTB4 Receptors (Chemotaxis) | Maximal effect observed at 10 µM, producing a response similar in magnitude to that of LTB4.[1] |

| Antagonist Potency (IC50) | LTB4-Induced Degranulation | 0.3 µM | LTB4 Receptors (Degranulation) | Inhibition was noncompetitive, reversible, and time-dependent. No agonist activity for degranulation was observed.[1] |

LTB4 Receptor Signaling

Leukotriene B4 primarily signals through its high-affinity G-protein coupled receptor, BLT1. The binding of an agonist like LTB4 or SC-45694 (for chemotaxis) initiates a cascade of intracellular events. The receptor couples primarily through Gαi, leading to the dissociation of Gβγ subunits, and Gαq. These events trigger downstream pathways involving Phospholipase C (PLC), MAP kinases (ERK, p38), and PI3K, ultimately resulting in calcium mobilization, actin polymerization, and cellular responses like chemotaxis and degranulation.[2][3][4] The antagonist action of SC-45694 on degranulation suggests it interferes with a specific branch of this signaling cascade.

Caption: LTB4/BLT1 receptor signaling cascade leading to chemotaxis and degranulation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.

[3H]Leukotriene B4 Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled LTB4 for binding to its receptors on intact human neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in a suitable binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

Assay Setup: In polypropylene tubes, combine:

-

A fixed concentration of [3H]LTB4 (e.g., 0.5-1.0 nM).

-

Varying concentrations of the competitor compound, this compound (e.g., ranging from 10-9 M to 10-4 M).

-

Neutrophil suspension (typically 1-2 x 106 cells/tube).

-

-

Nonspecific Binding: Prepare parallel tubes containing a large excess of unlabeled LTB4 (e.g., 1 µM) to determine nonspecific binding.

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters quickly with ice-cold binding buffer to remove unbound [3H]LTB4.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the KD using the Cheng-Prusoff equation.

Caption: Workflow for the [3H]LTB4 competitive binding assay.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to act as a chemoattractant, inducing the directed migration of neutrophils.

Methodology:

-

Neutrophil Preparation: Isolate human neutrophils as described previously. Resuspend cells in a serum-free migration medium (e.g., HBSS with 0.1% BSA) to a concentration of 1-2 x 106 cells/mL.

-

Chamber Assembly: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell® plate) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Loading:

-

Lower Chamber: Add the test compound this compound at various concentrations, a positive control (LTB4, e.g., 10 nM), and a negative control (medium alone) to the lower wells.

-

Upper Chamber: Add the prepared neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

Cell Removal: After incubation, remove the upper chamber. Gently wipe the upper surface of the membrane to remove non-migrated cells.

-

Quantification: Quantify the number of cells that have migrated to the lower side of the membrane or into the lower chamber. Common methods include:

-

Staining and Counting: Fix and stain the membrane (e.g., with Diff-Quik®) and count the migrated cells in several high-power fields under a microscope.

-

Lysis and Detection: Lyse the migrated cells and measure the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO) or quantify total ATP using a luminescence-based assay (e.g., CellTiter-Glo®).[5][6]

-

-

Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase over the negative control). Plot the response against the concentration of SC-45694 to determine the EC50.

Caption: Workflow for the neutrophil chemotaxis (Boyden chamber) assay.

Neutrophil Degranulation Assay (β-Glucuronidase Release)

This assay assesses the antagonist activity of this compound by measuring its ability to inhibit LTB4-induced release of azurophilic granule contents.

Methodology:

-

Neutrophil Preparation: Isolate human neutrophils and resuspend them in a buffer containing calcium and magnesium (e.g., HBSS). Prime the cells with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation by preventing actin polymerization.[7]

-

Antagonist Pre-incubation: Pre-incubate the primed neutrophils with various concentrations of this compound or vehicle control for a short period (e.g., 10 minutes) at 37°C.

-

Stimulation: Add a fixed, sub-maximal concentration of LTB4 (e.g., 10-100 nM) to stimulate degranulation. Include controls for basal release (no LTB4) and total release (cells lysed with a detergent like Triton X-100).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Termination: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 400 x g for 10 minutes at 4°C).

-

Enzyme Assay:

-

Transfer the cell-free supernatants to a new microplate.

-

Add a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide.[7]

-

Incubate at 37°C until a color or fluorescent product develops.

-

Stop the reaction (e.g., by adding a high pH buffer) and read the absorbance or fluorescence on a plate reader.

-

-

Data Analysis: Calculate the percentage of total enzyme released for each condition. Plot the percentage of inhibition (relative to the LTB4-only control) against the logarithm of the SC-45694 concentration to determine the IC50.

Caption: Workflow for the neutrophil degranulation (β-glucuronidase) assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-SC-45694: A Technical Guide to its LTB4 Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological activity of (Rac)-SC-45694 at the leukotriene B4 (LTB4) receptor. This compound, chemically identified as 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a conformationally restricted analog of LTB4. This document summarizes its dualistic agonist and antagonist activities, presents detailed experimental protocols for assessing these functions, and illustrates the core signaling pathways involved.

Core Compound Activity

This compound exhibits a unique profile, acting as a specific, full agonist for LTB4-mediated neutrophil chemotaxis while simultaneously serving as a potent antagonist against LTB4-induced neutrophil degranulation. This suggests that SC-45694 may be a valuable tool for dissecting the distinct signaling pathways downstream of LTB4 receptor activation that mediate these two separate cellular functions.

Data Presentation

The quantitative pharmacological data for this compound's interaction with the LTB4 receptor system in human neutrophils is summarized below.

| Parameter | Assay Type | Value | Target | Notes |

| Binding Affinity (KD) | [3H]LTB4 Competitive Binding | 0.76 µM | High-affinity LTB4 Receptors | Very weak inhibitor of [3H]fMLP binding (KD > 83 µM), indicating specificity for the LTB4 receptor.[1] |

| Agonist Potency (EC50) | Neutrophil Chemotaxis | ~1 µM | LTB4 Receptors (Chemotaxis) | Maximal effect observed at 10 µM, producing a response similar in magnitude to that of LTB4.[1] |

| Antagonist Potency (IC50) | LTB4-Induced Degranulation | 0.3 µM | LTB4 Receptors (Degranulation) | Inhibition was noncompetitive, reversible, and time-dependent. No agonist activity for degranulation was observed.[1] |

LTB4 Receptor Signaling

Leukotriene B4 primarily signals through its high-affinity G-protein coupled receptor, BLT1. The binding of an agonist like LTB4 or SC-45694 (for chemotaxis) initiates a cascade of intracellular events. The receptor couples primarily through Gαi, leading to the dissociation of Gβγ subunits, and Gαq. These events trigger downstream pathways involving Phospholipase C (PLC), MAP kinases (ERK, p38), and PI3K, ultimately resulting in calcium mobilization, actin polymerization, and cellular responses like chemotaxis and degranulation.[2][3][4] The antagonist action of SC-45694 on degranulation suggests it interferes with a specific branch of this signaling cascade.

Caption: LTB4/BLT1 receptor signaling cascade leading to chemotaxis and degranulation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.

[3H]Leukotriene B4 Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled LTB4 for binding to its receptors on intact human neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in a suitable binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

Assay Setup: In polypropylene tubes, combine:

-

A fixed concentration of [3H]LTB4 (e.g., 0.5-1.0 nM).

-

Varying concentrations of the competitor compound, this compound (e.g., ranging from 10-9 M to 10-4 M).

-

Neutrophil suspension (typically 1-2 x 106 cells/tube).

-

-

Nonspecific Binding: Prepare parallel tubes containing a large excess of unlabeled LTB4 (e.g., 1 µM) to determine nonspecific binding.

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters quickly with ice-cold binding buffer to remove unbound [3H]LTB4.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the KD using the Cheng-Prusoff equation.

Caption: Workflow for the [3H]LTB4 competitive binding assay.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to act as a chemoattractant, inducing the directed migration of neutrophils.

Methodology:

-

Neutrophil Preparation: Isolate human neutrophils as described previously. Resuspend cells in a serum-free migration medium (e.g., HBSS with 0.1% BSA) to a concentration of 1-2 x 106 cells/mL.

-

Chamber Assembly: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell® plate) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Loading:

-

Lower Chamber: Add the test compound this compound at various concentrations, a positive control (LTB4, e.g., 10 nM), and a negative control (medium alone) to the lower wells.

-

Upper Chamber: Add the prepared neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

Cell Removal: After incubation, remove the upper chamber. Gently wipe the upper surface of the membrane to remove non-migrated cells.

-

Quantification: Quantify the number of cells that have migrated to the lower side of the membrane or into the lower chamber. Common methods include:

-

Staining and Counting: Fix and stain the membrane (e.g., with Diff-Quik®) and count the migrated cells in several high-power fields under a microscope.

-

Lysis and Detection: Lyse the migrated cells and measure the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO) or quantify total ATP using a luminescence-based assay (e.g., CellTiter-Glo®).[5][6]

-

-

Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase over the negative control). Plot the response against the concentration of SC-45694 to determine the EC50.

Caption: Workflow for the neutrophil chemotaxis (Boyden chamber) assay.

Neutrophil Degranulation Assay (β-Glucuronidase Release)

This assay assesses the antagonist activity of this compound by measuring its ability to inhibit LTB4-induced release of azurophilic granule contents.

Methodology:

-

Neutrophil Preparation: Isolate human neutrophils and resuspend them in a buffer containing calcium and magnesium (e.g., HBSS). Prime the cells with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation by preventing actin polymerization.[7]

-

Antagonist Pre-incubation: Pre-incubate the primed neutrophils with various concentrations of this compound or vehicle control for a short period (e.g., 10 minutes) at 37°C.

-

Stimulation: Add a fixed, sub-maximal concentration of LTB4 (e.g., 10-100 nM) to stimulate degranulation. Include controls for basal release (no LTB4) and total release (cells lysed with a detergent like Triton X-100).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Termination: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation (e.g., 400 x g for 10 minutes at 4°C).

-

Enzyme Assay:

-

Transfer the cell-free supernatants to a new microplate.

-

Add a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide.[7]

-

Incubate at 37°C until a color or fluorescent product develops.

-

Stop the reaction (e.g., by adding a high pH buffer) and read the absorbance or fluorescence on a plate reader.

-

-

Data Analysis: Calculate the percentage of total enzyme released for each condition. Plot the percentage of inhibition (relative to the LTB4-only control) against the logarithm of the SC-45694 concentration to determine the IC50.

Caption: Workflow for the neutrophil degranulation (β-glucuronidase) assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: JQ1 as a Modulator of Inflammatory Signaling and Neutrophil Function

Disclaimer: Initial searches for the compound "(Rac)-SC-45694" did not yield any specific scientific information. Therefore, this technical guide focuses on the well-characterized bromodomain and extra-terminal domain (BET) inhibitor, JQ1 , as a potent modulator of inflammatory processes highly relevant to neutrophil biology and chemotaxis. JQ1 is primarily known for its anti-inflammatory and anti-cancer properties, and its effects are generally inhibitory to the processes that drive neutrophil recruitment, rather than agonistic.

Introduction to JQ1

JQ1 is a cell-permeable, small molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET family proteins, most notably BRD4.[1][2] BET proteins are epigenetic "readers" that play a critical role in transcriptional activation.[1] By displacing BRD4 from acetylated histones at gene promoters and super-enhancers, JQ1 effectively suppresses the transcription of key genes involved in inflammation, cell proliferation, and oncogenesis.[1][3][4] Its potent anti-inflammatory effects have been demonstrated in various preclinical models, making it a valuable tool for research in immunology and a potential therapeutic agent.[1][5]

Mechanism of Action

The primary mechanism of JQ1 is the disruption of BET protein-chromatin interaction.[1] In the context of inflammation, this leads to several downstream effects:

-

Inhibition of Pro-inflammatory Gene Transcription: BRD4 is essential for the transcription of a wide array of pro-inflammatory genes. JQ1 treatment prevents the recruitment of transcriptional machinery, including p-TEFb and RNA Polymerase II, to the promoters of genes for cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2), thereby reducing their expression.[1][5][6]

-

Suppression of NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation. BRD4 is a critical coactivator for the NF-κB subunit RelA. JQ1 inhibits this interaction, leading to reduced NF-κB-dependent gene transcription.[1][7] Studies have shown that JQ1 can attenuate the phosphorylation and nuclear translocation of NF-κB, further dampening the inflammatory response.[1][8][9]

-

Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are crucial for inflammatory responses. JQ1 has been shown to reduce the phosphorylation and activation of these key MAPK components in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][10]

-

Downregulation of c-Myc: c-Myc is a potent transcription factor that is a primary target of JQ1.[4][11] While best known for its role in cancer, c-Myc also plays a part in immune cell function, and its suppression can contribute to the anti-inflammatory phenotype observed with JQ1 treatment.

Quantitative Data: Effects of JQ1 on Inflammatory Mediators

The following tables summarize the observed effects of JQ1 on the production of key inflammatory cytokines and chemokines in various experimental models. While direct quantitative data on neutrophil chemotaxis is limited, the profound inhibition of these chemoattractant molecules is indicative of JQ1's potential to reduce neutrophil recruitment to sites of inflammation.

Table 1: Effect of JQ1 on Pro-Inflammatory Cytokine Production

| Cytokine | Cell/Model System | Stimulant | JQ1 Concentration | Observed Effect | Reference(s) |

| TNF-α | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | >50% decrease in secretion | [12] |

| Murine Macrophages | LPS | 400 nM | Significant reduction in serum levels | [5] | |

| Murine Macrophages | LPS | - | Significant suppression of transcription | [1] | |

| IL-6 | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | ~90% decrease in secretion | [12] |

| Murine Macrophages | LPS | 400 nM | Significant reduction in serum levels | [5] | |

| Murine Macrophages | LPS | - | Significant suppression of transcription | [1] | |

| IL-1β | Murine Macrophages | LPS | - | Significant suppression of transcription | [1] |

| IL-10 | Murine Macrophages | LPS | - | Significant suppression of transcription | [1] |

| Murine Macrophages | LPS | 400 nM | Reduction in serum levels | [5] |

Table 2: Effect of JQ1 on Chemokine Production

| Chemokine | Cell/Model System | Stimulant | JQ1 Concentration | Observed Effect | Reference(s) |

| MCP-1 (CCL2) | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | >80% decrease in secretion | [12] |

| Murine Macrophages | LPS | - | Significant decrease in expression | [1] | |

| CCL3 | Murine Macrophages | LPS | - | Significant decrease in expression | [1] |

| CCL4 | Murine Macrophages | LPS | - | Significant decrease in expression | [1] |

| KC (CXCL1) | Murine Macrophages | LPS | 400 nM | No significant change in serum levels | [5] |

Experimental Protocols

4.1 Protocol for In Vitro Neutrophil Adhesion Assay with JQ1

This protocol is adapted from studies showing the effect of BRD4 inhibition on neutrophil adhesion to endothelial cells.[13]

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on tissue culture plates.

-

Induction of Inflammation: Treat HUVECs with an inflammatory stimulus (e.g., 10 ng/mL TNF-α or hypoxia-reoxygenation) for 4-6 hours to induce the expression of adhesion molecules.

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient separation method (e.g., Polymorphprep™ or Ficoll-Paque followed by dextran sedimentation).[14] Ensure high purity (>95%) and viability.

-

JQ1 Treatment: Pre-incubate the isolated neutrophils with desired concentrations of JQ1 (e.g., 100 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C. The inactive enantiomer, (-)-JQ1, can be used as a negative control.[15]

-

Co-culture: Add the JQ1-treated neutrophils to the washed, activated HUVEC monolayers.

-

Adhesion Incubation: Incubate for 30 minutes at 37°C to allow for neutrophil adhesion.

-

Washing: Gently wash the monolayer multiple times with pre-warmed buffer to remove non-adherent neutrophils.

-

Quantification: Lyse the remaining adherent cells and quantify adhesion using a myeloperoxidase (MPO) activity assay, or by direct cell counting after fixation and staining.

4.2 Protocol for Measuring Cytokine Suppression by JQ1 in Macrophages

This protocol is based on numerous studies investigating the anti-inflammatory effects of JQ1.[1][5][12]

-

Cell Plating: Seed murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in 24-well plates and allow them to adhere.

-

JQ1 Pre-treatment: Pre-treat the cells with JQ1 (e.g., 400-500 nM) or vehicle control (DMSO) for 1-2 hours.

-

Inflammatory Challenge: Add LPS (e.g., 50 ng/mL) to the wells to stimulate an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 4 hours for gene expression analysis, 24 hours for secreted protein analysis).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine/chemokine measurement by ELISA.

-

Cell Lysate: Lyse the cells in an appropriate buffer for RNA isolation (for qPCR analysis) or protein extraction (for Western blot analysis).

-

-

Analysis:

-

ELISA: Quantify the concentration of secreted proteins like TNF-α and IL-6 in the supernatant.

-

qPCR: Analyze the relative mRNA expression of target inflammatory genes.

-

Western Blot: Analyze the activation (phosphorylation) of key signaling proteins like p65 NF-κB and p38 MAPK.

-

Visualizations: Signaling Pathways and Workflows

Caption: JQ1 inhibits BRD4, blocking inflammatory gene transcription via NF-κB and MAPK pathways.

Caption: Workflow for in vitro analysis of JQ1's anti-inflammatory effects on immune cells.

Caption: Logical flow of JQ1's inhibitory action on inflammation and neutrophil recruitment.

References

- 1. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of NO Synthesis, Local Inflammation, and Innate Immunity to Pathogens by BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JQ1 as a BRD4 Inhibitor Blocks Inflammatory Pyroptosis-Related Acute Colon Injury Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of BRD4 Reduces Neutrophil Activation and Adhesion to the Vascular Endothelium Following Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

Technical Guide: JQ1 as a Modulator of Inflammatory Signaling and Neutrophil Function

Disclaimer: Initial searches for the compound "(Rac)-SC-45694" did not yield any specific scientific information. Therefore, this technical guide focuses on the well-characterized bromodomain and extra-terminal domain (BET) inhibitor, JQ1 , as a potent modulator of inflammatory processes highly relevant to neutrophil biology and chemotaxis. JQ1 is primarily known for its anti-inflammatory and anti-cancer properties, and its effects are generally inhibitory to the processes that drive neutrophil recruitment, rather than agonistic.

Introduction to JQ1

JQ1 is a cell-permeable, small molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET family proteins, most notably BRD4.[1][2] BET proteins are epigenetic "readers" that play a critical role in transcriptional activation.[1] By displacing BRD4 from acetylated histones at gene promoters and super-enhancers, JQ1 effectively suppresses the transcription of key genes involved in inflammation, cell proliferation, and oncogenesis.[1][3][4] Its potent anti-inflammatory effects have been demonstrated in various preclinical models, making it a valuable tool for research in immunology and a potential therapeutic agent.[1][5]

Mechanism of Action

The primary mechanism of JQ1 is the disruption of BET protein-chromatin interaction.[1] In the context of inflammation, this leads to several downstream effects:

-

Inhibition of Pro-inflammatory Gene Transcription: BRD4 is essential for the transcription of a wide array of pro-inflammatory genes. JQ1 treatment prevents the recruitment of transcriptional machinery, including p-TEFb and RNA Polymerase II, to the promoters of genes for cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2), thereby reducing their expression.[1][5][6]

-

Suppression of NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation. BRD4 is a critical coactivator for the NF-κB subunit RelA. JQ1 inhibits this interaction, leading to reduced NF-κB-dependent gene transcription.[1][7] Studies have shown that JQ1 can attenuate the phosphorylation and nuclear translocation of NF-κB, further dampening the inflammatory response.[1][8][9]

-

Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are crucial for inflammatory responses. JQ1 has been shown to reduce the phosphorylation and activation of these key MAPK components in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][10]

-

Downregulation of c-Myc: c-Myc is a potent transcription factor that is a primary target of JQ1.[4][11] While best known for its role in cancer, c-Myc also plays a part in immune cell function, and its suppression can contribute to the anti-inflammatory phenotype observed with JQ1 treatment.

Quantitative Data: Effects of JQ1 on Inflammatory Mediators

The following tables summarize the observed effects of JQ1 on the production of key inflammatory cytokines and chemokines in various experimental models. While direct quantitative data on neutrophil chemotaxis is limited, the profound inhibition of these chemoattractant molecules is indicative of JQ1's potential to reduce neutrophil recruitment to sites of inflammation.

Table 1: Effect of JQ1 on Pro-Inflammatory Cytokine Production

| Cytokine | Cell/Model System | Stimulant | JQ1 Concentration | Observed Effect | Reference(s) |

| TNF-α | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | >50% decrease in secretion | [12] |

| Murine Macrophages | LPS | 400 nM | Significant reduction in serum levels | [5] | |

| Murine Macrophages | LPS | - | Significant suppression of transcription | [1] | |

| IL-6 | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | ~90% decrease in secretion | [12] |

| Murine Macrophages | LPS | 400 nM | Significant reduction in serum levels | [5] | |

| Murine Macrophages | LPS | - | Significant suppression of transcription | [1] | |

| IL-1β | Murine Macrophages | LPS | - | Significant suppression of transcription | [1] |

| IL-10 | Murine Macrophages | LPS | - | Significant suppression of transcription | [1] |

| Murine Macrophages | LPS | 400 nM | Reduction in serum levels | [5] |

Table 2: Effect of JQ1 on Chemokine Production

| Chemokine | Cell/Model System | Stimulant | JQ1 Concentration | Observed Effect | Reference(s) |

| MCP-1 (CCL2) | RAW 264.7 Macrophages | LPS (50 ng/ml) | 400 nM | >80% decrease in secretion | [12] |

| Murine Macrophages | LPS | - | Significant decrease in expression | [1] | |

| CCL3 | Murine Macrophages | LPS | - | Significant decrease in expression | [1] |

| CCL4 | Murine Macrophages | LPS | - | Significant decrease in expression | [1] |

| KC (CXCL1) | Murine Macrophages | LPS | 400 nM | No significant change in serum levels | [5] |

Experimental Protocols

4.1 Protocol for In Vitro Neutrophil Adhesion Assay with JQ1

This protocol is adapted from studies showing the effect of BRD4 inhibition on neutrophil adhesion to endothelial cells.[13]

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on tissue culture plates.

-

Induction of Inflammation: Treat HUVECs with an inflammatory stimulus (e.g., 10 ng/mL TNF-α or hypoxia-reoxygenation) for 4-6 hours to induce the expression of adhesion molecules.

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient separation method (e.g., Polymorphprep™ or Ficoll-Paque followed by dextran sedimentation).[14] Ensure high purity (>95%) and viability.

-

JQ1 Treatment: Pre-incubate the isolated neutrophils with desired concentrations of JQ1 (e.g., 100 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C. The inactive enantiomer, (-)-JQ1, can be used as a negative control.[15]

-

Co-culture: Add the JQ1-treated neutrophils to the washed, activated HUVEC monolayers.

-

Adhesion Incubation: Incubate for 30 minutes at 37°C to allow for neutrophil adhesion.

-

Washing: Gently wash the monolayer multiple times with pre-warmed buffer to remove non-adherent neutrophils.

-

Quantification: Lyse the remaining adherent cells and quantify adhesion using a myeloperoxidase (MPO) activity assay, or by direct cell counting after fixation and staining.

4.2 Protocol for Measuring Cytokine Suppression by JQ1 in Macrophages

This protocol is based on numerous studies investigating the anti-inflammatory effects of JQ1.[1][5][12]

-

Cell Plating: Seed murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in 24-well plates and allow them to adhere.

-

JQ1 Pre-treatment: Pre-treat the cells with JQ1 (e.g., 400-500 nM) or vehicle control (DMSO) for 1-2 hours.

-

Inflammatory Challenge: Add LPS (e.g., 50 ng/mL) to the wells to stimulate an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 4 hours for gene expression analysis, 24 hours for secreted protein analysis).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine/chemokine measurement by ELISA.

-

Cell Lysate: Lyse the cells in an appropriate buffer for RNA isolation (for qPCR analysis) or protein extraction (for Western blot analysis).

-

-

Analysis:

-

ELISA: Quantify the concentration of secreted proteins like TNF-α and IL-6 in the supernatant.

-

qPCR: Analyze the relative mRNA expression of target inflammatory genes.

-

Western Blot: Analyze the activation (phosphorylation) of key signaling proteins like p65 NF-κB and p38 MAPK.

-

Visualizations: Signaling Pathways and Workflows

Caption: JQ1 inhibits BRD4, blocking inflammatory gene transcription via NF-κB and MAPK pathways.

Caption: Workflow for in vitro analysis of JQ1's anti-inflammatory effects on immune cells.

Caption: Logical flow of JQ1's inhibitory action on inflammation and neutrophil recruitment.

References

- 1. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of NO Synthesis, Local Inflammation, and Innate Immunity to Pathogens by BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JQ1 as a BRD4 Inhibitor Blocks Inflammatory Pyroptosis-Related Acute Colon Injury Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of BRD4 Reduces Neutrophil Activation and Adhesion to the Vascular Endothelium Following Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

(Rac)-SC-45694: A Leukotriene B4 Receptor Antagonist for Neutrophil Degranulation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (Rac)-SC-45694, a potent and specific modulator of neutrophil function. Initially miscategorized in some contexts, it is crucial to clarify that this compound is not a direct inhibitor of Rac GTPases. Instead, it functions as a leukotriene B4 (LTB4) analog with a unique dual activity profile: it acts as a full agonist for LTB4-mediated neutrophil chemotaxis while simultaneously serving as a potent antagonist of LTB4-induced neutrophil degranulation.[1][2][3][4] This document details the mechanism of action, quantitative data, experimental protocols, and the underlying signaling pathways associated with SC-45694's effects on neutrophil degranulation.

This compound is the racemic mixture of SC-45694, which has the chemical name 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt.[2][5][6] Its ability to uncouple chemotaxis from degranulation makes it a valuable research tool for dissecting the distinct signaling pathways governing these critical neutrophil functions.

Quantitative Data

The following tables summarize the key quantitative data reported for SC-45694, highlighting its potency and selectivity.

| Parameter | Value | Description | Reference |

| IC50 | 0.3 µM | Inhibition of LTB4-induced maximal degranulation in human neutrophils. | [2][6] |

| KD | 0.76 µM | Dissociation constant for binding to high-affinity LTB4 receptors on human neutrophils. | [2][6] |

| KD (fMLP binding) | > 83 µM | Dissociation constant for binding to N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptors, indicating high selectivity for LTB4 receptors. | [2][6] |

| EC50 (Chemotaxis) | 1 µM | Half-maximal effective concentration for stimulating neutrophil chemotaxis. | [2][6] |

| Max Chemotaxis | 10 µM | Concentration at which maximal chemotactic response, similar to that of LTB4, is observed. | [2][6] |

Mechanism of Action

SC-45694 exerts its effects by interacting with the high-affinity LTB4 receptor, BLT1, on the surface of neutrophils.[2][5] LTB4 is a potent lipid mediator that plays a crucial role in inflammation by recruiting and activating leukocytes.[7][8] The binding of LTB4 to BLT1, a G-protein coupled receptor (GPCR), triggers downstream signaling cascades that lead to various cellular responses, including chemotaxis and degranulation.[9]

SC-45694's unique activity profile suggests that it stabilizes a conformation of the BLT1 receptor that can initiate signals for chemotaxis but fails to productively couple to the machinery required for degranulation. In the context of degranulation, it acts as a competitive antagonist, preventing LTB4 from inducing the release of granule contents.[2][6] Importantly, SC-45694 does not inhibit degranulation induced by other stimuli like fMLP, underscoring its specificity for the LTB4 pathway.[2]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for LTB4-induced neutrophil degranulation and the point of inhibition by SC-45694.

Caption: LTB4 signaling pathway leading to neutrophil degranulation and its inhibition by SC-45694.

Experimental Protocols

While the precise, proprietary protocols for the original studies on SC-45694 are not publicly available, the following represents a detailed, synthesized methodology for a key experiment—the neutrophil degranulation assay—based on standard and published procedures.

Objective: To determine the inhibitory effect of this compound on LTB4-induced degranulation by measuring the release of elastase from isolated human neutrophils.

Materials:

-

This compound

-

Leukotriene B4 (LTB4)

-

N-Formyl-methionyl-leucyl-phenylalanine (fMLP) - for specificity control

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

Dextran T-500

-

Ficoll-Paque PLUS

-

Human Neutrophil Elastase Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Triton X-100

-

96-well microplates

-

Spectrophotometer (plate reader)

Protocol:

-

Neutrophil Isolation:

-

Collect whole blood from healthy human donors in heparinized tubes.

-

Perform dextran sedimentation to separate erythrocytes.

-

Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge to separate mononuclear cells from granulocytes.

-

Collect the granulocyte pellet and lyse any remaining red blood cells using hypotonic lysis.

-

Wash the purified neutrophils with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.

-

-

Neutrophil Treatment:

-

Pre-incubate neutrophils (1 x 10⁶ cells/well in a 96-well plate) with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 15 minutes at 37°C.

-

Include a set of wells for a positive control (LTB4 alone) and a negative control (unstimulated cells).

-

Also, include a set of wells to test the specificity of SC-45694 by pre-incubating with the compound and then stimulating with fMLP (e.g., 1 µM).

-

-

Stimulation of Degranulation:

-

Add LTB4 to the appropriate wells to a final concentration of 100 nM.

-

Add fMLP to the specificity control wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Measurement of Elastase Release:

-

Centrifuge the microplate at 400 x g for 5 minutes to pellet the neutrophils.

-

Carefully transfer the supernatant to a new 96-well plate.

-

To determine total elastase content, lyse a separate aliquot of untreated neutrophils with 0.1% Triton X-100.

-

Add the elastase substrate to each well containing the supernatant.

-

Incubate at 37°C and monitor the change in absorbance at 405 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each condition.

-

Express the amount of elastase released as a percentage of the total elastase content (from the Triton X-100 lysed cells).

-

Plot the percentage of inhibition of elastase release against the concentration of this compound to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the neutrophil degranulation assay.

Caption: Workflow for assessing the inhibitory effect of this compound on neutrophil degranulation.

Conclusion

This compound is a specific and potent antagonist of LTB4-induced neutrophil degranulation, with the interesting characteristic of being an agonist for chemotaxis. This dual nature makes it a valuable pharmacological tool for investigating the signaling pathways that differentiate these two fundamental neutrophil functions. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals interested in the modulation of neutrophil activity in inflammatory and immune responses. Further investigation into the precise structural and conformational changes induced by SC-45694 in the BLT1 receptor could provide deeper insights into the biased agonism of GPCRs and pave the way for the development of novel anti-inflammatory therapeutics.

References

- 1. Neutrophil elastase measurement [bio-protocol.org]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of leukotriene B4 receptor 1 signaling in platelet-activating factor-mediated neutrophil degranulation and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association between leukotriene B4-induced phospholipase D activation and degranulation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 8. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-SC-45694: A Leukotriene B4 Receptor Antagonist for Neutrophil Degranulation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (Rac)-SC-45694, a potent and specific modulator of neutrophil function. Initially miscategorized in some contexts, it is crucial to clarify that this compound is not a direct inhibitor of Rac GTPases. Instead, it functions as a leukotriene B4 (LTB4) analog with a unique dual activity profile: it acts as a full agonist for LTB4-mediated neutrophil chemotaxis while simultaneously serving as a potent antagonist of LTB4-induced neutrophil degranulation.[1][2][3][4] This document details the mechanism of action, quantitative data, experimental protocols, and the underlying signaling pathways associated with SC-45694's effects on neutrophil degranulation.

This compound is the racemic mixture of SC-45694, which has the chemical name 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt.[2][5][6] Its ability to uncouple chemotaxis from degranulation makes it a valuable research tool for dissecting the distinct signaling pathways governing these critical neutrophil functions.

Quantitative Data

The following tables summarize the key quantitative data reported for SC-45694, highlighting its potency and selectivity.

| Parameter | Value | Description | Reference |

| IC50 | 0.3 µM | Inhibition of LTB4-induced maximal degranulation in human neutrophils. | [2][6] |

| KD | 0.76 µM | Dissociation constant for binding to high-affinity LTB4 receptors on human neutrophils. | [2][6] |

| KD (fMLP binding) | > 83 µM | Dissociation constant for binding to N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptors, indicating high selectivity for LTB4 receptors. | [2][6] |

| EC50 (Chemotaxis) | 1 µM | Half-maximal effective concentration for stimulating neutrophil chemotaxis. | [2][6] |

| Max Chemotaxis | 10 µM | Concentration at which maximal chemotactic response, similar to that of LTB4, is observed. | [2][6] |

Mechanism of Action

SC-45694 exerts its effects by interacting with the high-affinity LTB4 receptor, BLT1, on the surface of neutrophils.[2][5] LTB4 is a potent lipid mediator that plays a crucial role in inflammation by recruiting and activating leukocytes.[7][8] The binding of LTB4 to BLT1, a G-protein coupled receptor (GPCR), triggers downstream signaling cascades that lead to various cellular responses, including chemotaxis and degranulation.[9]

SC-45694's unique activity profile suggests that it stabilizes a conformation of the BLT1 receptor that can initiate signals for chemotaxis but fails to productively couple to the machinery required for degranulation. In the context of degranulation, it acts as a competitive antagonist, preventing LTB4 from inducing the release of granule contents.[2][6] Importantly, SC-45694 does not inhibit degranulation induced by other stimuli like fMLP, underscoring its specificity for the LTB4 pathway.[2]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for LTB4-induced neutrophil degranulation and the point of inhibition by SC-45694.

Caption: LTB4 signaling pathway leading to neutrophil degranulation and its inhibition by SC-45694.

Experimental Protocols

While the precise, proprietary protocols for the original studies on SC-45694 are not publicly available, the following represents a detailed, synthesized methodology for a key experiment—the neutrophil degranulation assay—based on standard and published procedures.

Objective: To determine the inhibitory effect of this compound on LTB4-induced degranulation by measuring the release of elastase from isolated human neutrophils.

Materials:

-

This compound

-

Leukotriene B4 (LTB4)

-

N-Formyl-methionyl-leucyl-phenylalanine (fMLP) - for specificity control

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

Dextran T-500

-

Ficoll-Paque PLUS

-

Human Neutrophil Elastase Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Triton X-100

-

96-well microplates

-

Spectrophotometer (plate reader)

Protocol:

-

Neutrophil Isolation:

-

Collect whole blood from healthy human donors in heparinized tubes.

-

Perform dextran sedimentation to separate erythrocytes.

-

Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge to separate mononuclear cells from granulocytes.

-

Collect the granulocyte pellet and lyse any remaining red blood cells using hypotonic lysis.

-

Wash the purified neutrophils with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.

-

-

Neutrophil Treatment:

-

Pre-incubate neutrophils (1 x 10⁶ cells/well in a 96-well plate) with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 15 minutes at 37°C.

-

Include a set of wells for a positive control (LTB4 alone) and a negative control (unstimulated cells).

-

Also, include a set of wells to test the specificity of SC-45694 by pre-incubating with the compound and then stimulating with fMLP (e.g., 1 µM).

-

-

Stimulation of Degranulation:

-

Add LTB4 to the appropriate wells to a final concentration of 100 nM.

-

Add fMLP to the specificity control wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Measurement of Elastase Release:

-

Centrifuge the microplate at 400 x g for 5 minutes to pellet the neutrophils.

-

Carefully transfer the supernatant to a new 96-well plate.

-

To determine total elastase content, lyse a separate aliquot of untreated neutrophils with 0.1% Triton X-100.

-

Add the elastase substrate to each well containing the supernatant.

-

Incubate at 37°C and monitor the change in absorbance at 405 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each condition.

-

Express the amount of elastase released as a percentage of the total elastase content (from the Triton X-100 lysed cells).

-

Plot the percentage of inhibition of elastase release against the concentration of this compound to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the neutrophil degranulation assay.

Caption: Workflow for assessing the inhibitory effect of this compound on neutrophil degranulation.

Conclusion

This compound is a specific and potent antagonist of LTB4-induced neutrophil degranulation, with the interesting characteristic of being an agonist for chemotaxis. This dual nature makes it a valuable pharmacological tool for investigating the signaling pathways that differentiate these two fundamental neutrophil functions. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals interested in the modulation of neutrophil activity in inflammatory and immune responses. Further investigation into the precise structural and conformational changes induced by SC-45694 in the BLT1 receptor could provide deeper insights into the biased agonism of GPCRs and pave the way for the development of novel anti-inflammatory therapeutics.

References

- 1. Neutrophil elastase measurement [bio-protocol.org]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of leukotriene B4 receptor 1 signaling in platelet-activating factor-mediated neutrophil degranulation and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association between leukotriene B4-induced phospholipase D activation and degranulation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 8. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of (Rac)-SC-45694 in Neutrophil-Mediated Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SC-45694, a racemic leukotriene B4 (LTB4) analog, presents a unique and complex profile in the modulation of inflammatory responses. This technical guide provides a comprehensive analysis of its dualistic role, acting as both a potent agonist for neutrophil chemotaxis and a formidable antagonist of LTB4-induced degranulation. Through a detailed examination of its interaction with the high-affinity LTB4 receptor (BLT1), this document elucidates the nuanced signaling pathways and cellular responses governed by this compound. Quantitative data from in vitro studies are systematically presented, alongside detailed experimental methodologies, to offer a clear and actionable resource for researchers in inflammation and drug development. Visualizations of the pertinent signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory cascades.[1] Its primary functions include the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation.[1] LTB4 exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The BLT1 receptor is predominantly expressed on leukocytes and is the principal mediator of LTB4's pro-inflammatory actions, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][3]

This compound, chemically identified as the racemic form of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a synthetic LTB4 analog that has demonstrated a fascinating and dichotomous interaction with the LTB4 receptor system. It acts as a full agonist in stimulating neutrophil chemotaxis while simultaneously functioning as a potent antagonist of LTB4-induced neutrophil degranulation. This unusual pharmacological profile suggests that this compound may serve as a valuable tool for dissecting the distinct signaling pathways downstream of BLT1 activation that govern these two critical neutrophil functions.

This guide will delve into the technical details of this compound's role in inflammation, presenting the available quantitative data, outlining the experimental protocols used for its characterization, and visualizing the underlying molecular mechanisms.

Quantitative Data Summary

The in vitro effects of SC-45694 on human neutrophil function are summarized below. These data highlight its dual agonist and antagonist properties.

Table 1: Receptor Binding Affinity of SC-45694

| Parameter | Value | Cell Type | Radioligand |

| K D | 0.76 µM | Human Neutrophils | [ 3 H]LTB 4 |

Table 2: Chemotactic Agonist Activity of SC-45694 on Human Neutrophils

| Parameter | Concentration | Response |

| Half-maximal effect (EC 50 ) | 1 µM | Chemotaxis |

| Maximal effect | 10 µM | Chemotaxis (similar to LTB4) |

Table 3: Antagonist Activity of SC-45694 against LTB4-Induced Degranulation in Human Neutrophils

| Parameter | Value | Stimulus |

| IC 50 | 0.3 µM | LTB 4 -induced degranulation |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by interacting with the LTB4 receptor, primarily the high-affinity BLT1 receptor on neutrophils. The differential outcomes of this interaction—chemotaxis (agonist) versus degranulation (antagonist)—suggest a biased agonism, where the compound stabilizes distinct receptor conformations that preferentially activate specific downstream signaling pathways.

LTB4 Receptor (BLT1) Signaling Pathway

Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular events mediated by G-proteins, primarily of the Gi/o and Gq subfamilies.[4] This leads to the activation of several downstream effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the Ras-related C3 botulinum toxin substrate (Rac) GTPases.[2] These signaling events culminate in calcium mobilization, activation of protein kinase C (PKC), and the assembly of the actin cytoskeleton, which are essential for both chemotaxis and degranulation.[2]

The ability of this compound to uncouple these two functions suggests that the signaling pathways for chemotaxis and degranulation, while sharing common upstream elements, diverge at a critical juncture.

Experimental Protocols

The characterization of this compound's activity on neutrophils involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Isolation of Human Neutrophils

A standard protocol for the isolation of human neutrophils from peripheral blood is as follows:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dextran Sedimentation: The whole blood is mixed with an equal volume of 3% dextran in saline and allowed to sediment at room temperature for 30-45 minutes to separate erythrocytes.

-

Leukocyte-Rich Plasma Collection: The upper leukocyte-rich plasma layer is carefully collected.

-

Ficoll-Hypaque Gradient Centrifugation: The leukocyte-rich plasma is layered over a Ficoll-Hypaque density gradient and centrifuged to separate mononuclear cells from granulocytes.

-

Erythrocyte Lysis: The granulocyte pellet is resuspended, and contaminating red blood cells are removed by hypotonic lysis.

-

Cell Purity and Viability: The purity of the neutrophil preparation is assessed by microscopy after staining, and cell viability is determined using a method such as trypan blue exclusion.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the LTB4 receptor.

-

Membrane Preparation: Isolated neutrophils are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Assay Setup: In a multi-well plate, the neutrophil membrane preparation is incubated with a constant concentration of radiolabeled LTB4 (e.g., [ 3 H]LTB4) and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant (KD) of this compound.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils in response to a chemoattractant.

-

Assay Setup: A Boyden chamber or a similar multi-well migration plate with a microporous membrane is used. The lower chamber is filled with a medium containing various concentrations of this compound or LTB4 as a positive control.

-

Cell Seeding: A suspension of isolated human neutrophils is placed in the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).

-

Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.

-

Data Analysis: The chemotactic response is expressed as the number of migrated cells or as a chemotactic index. Dose-response curves are generated to determine the EC50.

Neutrophil Degranulation Assay

This assay quantifies the release of granular enzymes from neutrophils upon stimulation.

-

Cell Preparation: Isolated neutrophils are pre-incubated with cytochalasin B to enhance the degranulation response.

-

Pre-incubation with Antagonist: The cells are then pre-incubated with various concentrations of this compound for a defined period.

-

Stimulation: The neutrophils are subsequently stimulated with a fixed concentration of LTB4 to induce degranulation. A control group without LTB4 stimulation is included to measure spontaneous release.

-

Termination and Centrifugation: The degranulation reaction is stopped by placing the samples on ice and then centrifuging to pellet the cells.

-

Enzyme Activity Measurement: The supernatant is collected, and the activity of a specific granular enzyme (e.g., myeloperoxidase or β-glucuronidase) is measured using a colorimetric substrate. The total enzyme content is determined by lysing an aliquot of the cell suspension.

-

Data Analysis: The percentage of enzyme release is calculated relative to the total enzyme content. The IC50 for the inhibition of LTB4-induced degranulation by this compound is determined from the dose-response curve.

In Vivo Studies

To date, there is a lack of publicly available data on the in vivo effects of this compound in animal models of inflammation. Such studies would be crucial to understand the physiological relevance of its dual agonist/antagonist profile and to assess its therapeutic potential.

Synthesis

A detailed, publicly available protocol for the specific synthesis of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid is not readily found in the literature. The synthesis of such complex fatty acid analogs typically involves multi-step organic synthesis, often employing stereoselective reactions to control the geometry of the double bonds and the stereochemistry of the hydroxyl groups.

Discussion and Future Directions

This compound represents an intriguing pharmacological tool for the study of LTB4-mediated inflammation. Its ability to selectively activate the chemotactic machinery of neutrophils while inhibiting their degranulation offers a unique opportunity to dissect the signaling pathways that govern these distinct cellular responses. This biased agonism could have significant implications for the development of novel anti-inflammatory therapeutics.

Future research should focus on several key areas:

-

Elucidation of the Molecular Basis of Biased Agonism: Structural and biophysical studies are needed to understand how this compound interacts with the BLT1 receptor to induce a specific signaling outcome.

-

In Vivo Efficacy: The lack of in vivo data is a major gap in our understanding of this compound. Studies in animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, are essential to evaluate its therapeutic potential.

-

Impact on Other Leukocytes: The effects of this compound on other immune cells that express the BLT1 receptor, such as T-cells and eosinophils, should be investigated.

-

Pharmacokinetics and Safety: Should in vivo efficacy be demonstrated, comprehensive pharmacokinetic and toxicology studies would be necessary for any further development.

Conclusion

This compound is a fascinating LTB4 analog with a unique dualistic activity profile on human neutrophils. Its ability to promote chemotaxis while inhibiting degranulation makes it a valuable probe for studying the intricacies of LTB4 receptor signaling in inflammation. While the current data is limited to in vitro studies, it provides a strong rationale for further investigation into the therapeutic potential of biased agonists targeting the LTB4 receptor system for the treatment of inflammatory diseases.

References

- 1. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 4. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of (Rac)-SC-45694 in Neutrophil-Mediated Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SC-45694, a racemic leukotriene B4 (LTB4) analog, presents a unique and complex profile in the modulation of inflammatory responses. This technical guide provides a comprehensive analysis of its dualistic role, acting as both a potent agonist for neutrophil chemotaxis and a formidable antagonist of LTB4-induced degranulation. Through a detailed examination of its interaction with the high-affinity LTB4 receptor (BLT1), this document elucidates the nuanced signaling pathways and cellular responses governed by this compound. Quantitative data from in vitro studies are systematically presented, alongside detailed experimental methodologies, to offer a clear and actionable resource for researchers in inflammation and drug development. Visualizations of the pertinent signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory cascades.[1] Its primary functions include the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation.[1] LTB4 exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The BLT1 receptor is predominantly expressed on leukocytes and is the principal mediator of LTB4's pro-inflammatory actions, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][3]

This compound, chemically identified as the racemic form of 7-[4-(1-hydroxy-3Z-nonenyl)phenyl]-5S-hydroxy-6Z-heptenoic acid lithium salt, is a synthetic LTB4 analog that has demonstrated a fascinating and dichotomous interaction with the LTB4 receptor system. It acts as a full agonist in stimulating neutrophil chemotaxis while simultaneously functioning as a potent antagonist of LTB4-induced neutrophil degranulation. This unusual pharmacological profile suggests that this compound may serve as a valuable tool for dissecting the distinct signaling pathways downstream of BLT1 activation that govern these two critical neutrophil functions.